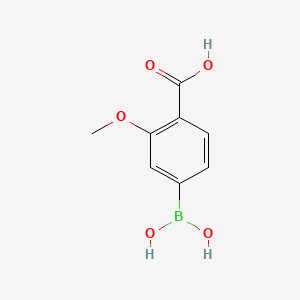

3-Methoxy-4-carboxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXJGFTNRPKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630900 | |

| Record name | 4-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851335-12-1 | |

| Record name | 4-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 3-Methoxy-4-carboxyphenylboronic acid (CAS No: 851335-12-1), a valuable building block in medicinal chemistry and organic synthesis. The proposed synthesis is based on established and reliable chemical transformations, ensuring high potential for successful implementation in a laboratory setting.

Synthetic Strategy

The most direct and efficient pathway for the synthesis of this compound involves a one-step palladium-catalyzed Miyaura borylation reaction. This method utilizes a commercially available starting material, 4-bromo-2-methoxybenzoic acid, which already possesses the required methoxy and carboxyl functionalities correctly positioned on the aromatic ring. The bromine atom serves as a handle for the introduction of the boronic acid group.

This approach is advantageous as it avoids potentially harsh reaction conditions that could compromise the integrity of the functional groups present in the target molecule. The Miyaura borylation is well-documented for its broad substrate scope and tolerance of various functional groups.

Experimental Protocol: Miyaura Borylation of 4-Bromo-2-methoxybenzoic acid

This section details the experimental procedure for the synthesis of this compound from 4-bromo-2-methoxybenzoic acid.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| 4-Bromo-2-methoxybenzoic acid | 72135-36-5 | 231.04 g/mol | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 g/mol | 1.1 - 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.73 g/mol | 0.02 - 0.05 |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 g/mol | 3.0 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | - |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxybenzoic acid (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe. The typical concentration is around 0.1 to 0.5 M with respect to the starting aryl bromide.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

-

-

Hydrolysis to Boronic Acid:

-

Dissolve the crude pinacol ester in a suitable solvent mixture such as acetone/water or THF/water.

-

Add an aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Starting Material | 4-Bromo-2-methoxybenzoic acid | Commercially available. |

| Borylating Agent | Bis(pinacolato)diboron | Typically used in slight excess. |

| Catalyst System | ||

| Catalyst | PdCl₂(dppf) | 2-5 mol % is standard. |

| Base | Potassium Acetate (KOAc) | A mild base is crucial to prevent side reactions. |

| Reaction Conditions | ||

| Solvent | Anhydrous 1,4-Dioxane | Other aprotic solvents like DMF or toluene can also be used. |

| Temperature | 80 - 100 °C | The optimal temperature may require some optimization. |

| Reaction Time | 12 - 24 hours | Monitor reaction progress to determine the endpoint. |

| Work-up & Purification | ||

| Hydrolysis | Aqueous HCl | Converts the pinacol ester to the final boronic acid. |

| Purification Method | Recrystallization/Chromatography | To obtain the final product with high purity. |

| Expected Outcome | ||

| Yield | Moderate to High | Yields for Miyaura borylations are typically in the range of 60-90%. |

| Purity | >95% | Achievable with proper purification. |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from the starting material to the final purified product.

Caption: A flowchart illustrating the synthetic process.

This in-depth guide provides a robust and scientifically sound method for the synthesis of this compound. The provided experimental protocol and workflow diagram offer a clear and actionable plan for researchers in the field of drug development and organic synthesis.

An In-depth Technical Guide to 3-Methoxy-4-carboxyphenylboronic Acid for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry and organic synthesis, 3-Methoxy-4-carboxyphenylboronic acid is a versatile reagent with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, with the CAS number 851335-12-1, is a valuable asset in the synthetic chemist's toolbox.[1] Its structure, featuring both a carboxylic acid and a boronic acid group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules.

Below is a summary of its key physical and chemical properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₅ | [2][1] |

| Molecular Weight | 195.96 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive experimental spectrum for this specific compound is not widely published, data for the closely related "3-Carboxy-4-methoxyphenylboronic acid" (CAS 913836-12-1) is available and can provide valuable insights.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of their materials. A general guide for the NMR characterization of carboxyphenylboronic acid derivatives suggests that spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility.[4]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carboxylic acid proton, and the boronic acid protons. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The methoxy protons will be a singlet, typically in the range of 3.5-4.0 ppm. The acidic protons of the carboxylic acid and boronic acid groups will appear as broad singlets at lower field, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the boron atom often appearing as a broad signal.[4] The methoxy carbon will resonate at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid and boronic acid groups. A strong C=O stretching vibration from the carboxylic acid will also be prominent. Other characteristic peaks will include C-O stretching from the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Synthesis and Reactivity

One of the most significant applications of this compound is its use as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Illustrative Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid like this compound.

References

Technical Guide: Properties of Omipalisib (GSK2126458), CAS Number 851335-12-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical entities in public databases: 3-Methoxy-4-carboxyphenylboronic acid and Omipalisib (also known as GSK2126458). This technical guide focuses exclusively on Omipalisib (GSK2126458), a compound with extensive biological data aligning with the in-depth nature of this document.

Executive Summary

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2 complexes makes it a significant compound in cancer research and other diseases where the PI3K/Akt/mTOR pathway is dysregulated.[2] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Omipalisib.

Chemical Properties and Synthesis

IUPAC Name: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide[2]

Synonyms: GSK2126458, GSK458[3]

| Property | Value | Reference |

| CAS Number | 851335-12-1 | N/A |

| Molecular Formula | C25H17F2N5O3S | [3] |

| Molecular Weight | 505.5 g/mol | [3] |

A general synthesis route for Omipalisib and its precursors has been described, involving multi-step chemical reactions starting from materials such as Meldrum's acid, 2,5-difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs typically involves key steps like Suzuki coupling.[2]

Biological Activity and Mechanism of Action

Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K/Akt/mTOR Signaling Pathway and Omipalisib Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the dual points of inhibition by Omipalisib.

Quantitative Data

Biochemical Inhibitory Activity

Omipalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms and mTOR complexes in cell-free assays.

| Target | Apparent Ki (nM) |

| p110α | 0.019 |

| p110β | 0.13 |

| p110δ | 0.024 |

| p110γ | 0.06 |

| p110α (E542K mutant) | 0.008 |

| p110α (E545K mutant) | 0.008 |

| p110α (H1047R mutant) | 0.009 |

| mTORC1 | 0.18 |

| mTORC2 | 0.3 |

| (Data sourced from MedChemExpress and Selleck Chemicals)[3] |

Cellular Activity

Omipalisib effectively inhibits the PI3K pathway in cellular contexts, leading to potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Assay Type | IC50 (nM) |

| T47D | pAkt-S473 Inhibition | 0.41 |

| BT474 | pAkt-S473 Inhibition | 0.18 |

| T47D | Cell Proliferation | 3.0 |

| BT474 | Cell Proliferation | 2.4 |

| (Data sourced from Selleck Chemicals) |

Preclinical Pharmacokinetics

Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and low blood clearance across multiple preclinical species.[3]

| Species | Bioavailability | Clearance |

| Mouse | Good | Low |

| Rat | Good | Low |

| Dog | Good | Low |

| Monkey | Good | Low |

| (Data sourced from Selleck Chemicals)[3] |

Experimental Protocols

PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of PI3K enzymes.

-

Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate. Transfer 0.05 µL of the compound solutions to a 384-well low-volume assay plate.

-

Enzyme Reaction:

-

Add 2.5 µL of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a 2x substrate solution (containing PIP2 and ATP) in 1x reaction buffer.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.

-

Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST antibody with a GST-tagged PH domain.

-

Incubate for 1 hour in the dark.

-

-

Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[5]

Cellular pAkt-S473 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473 in cancer cell lines.

-

Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a specified duration (e.g., 90 minutes).[6]

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a method to assess the anti-proliferative effects of Omipalisib on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72 hours.

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a tumor xenograft model.

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[2]

-

Efficacy Evaluation: Measure tumor volumes and body weights regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of Omipalisib.

References

- 1. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [11C]GSK2126458 and [18F]GSK2126458 as new PET agents for imaging of PI3K and mTOR in cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-4-carboxyphenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 3-Methoxy-4-carboxyphenylboronic Acid

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of reagents is paramount. This document provides core data on this compound, a compound relevant to various research applications.

Physicochemical Data Summary

The essential properties of this compound have been compiled for straightforward reference. The molecular formula and weight are presented below.

| Property | Value |

| Molecular Formula | C₈H₉BO₅[1] |

| Molecular Weight | 195.96 g/mol [2] |

| CAS Number | 851335-12-1[2][3] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct association between the chemical compound and its fundamental molecular properties.

Caption: Relationship between the compound and its molecular data.

References

Navigating the Solubility Landscape of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-Methoxy-4-carboxyphenylboronic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides extrapolated solubility data based on analogous compounds, detailed experimental protocols for precise solubility determination, and workflow visualizations to guide experimental design.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, a thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, enhancing yields, and developing robust purification and formulation strategies. This guide addresses the current gap in publicly available quantitative solubility data for this specific compound by providing a predictive overview and empowering researchers with the methodologies to generate this critical data in-house.

Predicted Solubility Profile

The presence of the polar carboxylic acid and boronic acid groups, capable of hydrogen bonding, suggests that the solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The methoxy group, being less polar, will have a lesser impact. Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons. The addition of a carboxylic acid group is expected to increase polarity and may enhance solubility in more polar solvents while potentially decreasing it in non-polar ones.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong hydrogen bond acceptors can effectively solvate the carboxylic and boronic acid groups. |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute, facilitating dissolution. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Ethers are good hydrogen bond acceptors, though less effective than DMSO or DMF. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The carbonyl group can act as a hydrogen bond acceptor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Lower polarity and limited hydrogen bonding capability compared to protic and polar aprotic solvents. |

| Hydrocarbons | Toluene, Hexane | Very Low | Non-polar nature makes them poor solvents for the highly polar solute. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, rigorous experimental determination is essential. The following are two standard and widely accepted methodologies for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A pre-established calibration curve is required for accurate quantification.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This is often used in early-stage drug discovery as a surrogate for thermodynamic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, typically DMSO. A common concentration is 10 mM.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the same solvent to generate a range of concentrations.

-

Addition to Test Solvent: In a separate 96-well plate, add a fixed volume of the desired organic test solvent to each well.

-

Compound Addition: Transfer a small, fixed volume from the dilution plate to the corresponding wells of the test solvent plate. This rapid addition can create a supersaturated solution.

-

Precipitation Detection: The plate is then incubated for a set period (e.g., 1-2 hours) and the presence of precipitate is detected. This can be done visually, by light scattering (nephelometry), or by measuring the concentration of the compound remaining in solution after filtration or centrifugation and comparing it to the nominal concentration.

Data Presentation

For effective comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 1000 |

| N,N-Dimethylformamide (DMF) | 150 | 850 |

| Methanol | 85 | 600 |

| Tetrahydrofuran (THF) | 40 | 350 |

| Acetone | 35 | 300 |

| Dichloromethane (DCM) | 5 | 50 |

| Toluene | < 1 | < 10 |

| Hexane | < 0.1 | < 1 |

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual values must be determined experimentally.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the thermodynamic and kinetic solubility determination methods.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Stability and Storage of 3-Methoxy-4-carboxyphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxy-4-carboxyphenylboronic acid. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide synthesizes information from studies on structurally related phenylboronic acids and outlines best practices based on established chemical principles and regulatory guidelines. The experimental protocols described are based on standard methodologies for stability-indicating assays.

Physicochemical Properties

| Property | Value |

| CAS Number | 851335-12-1 |

| Molecular Formula | C₈H₉BO₅ |

| Molecular Weight | 195.97 g/mol |

| Appearance | White to off-white solid |

| General Solubility | Soluble in many polar organic solvents; sparingly soluble in non-polar organic solvents and water. |

Key Stability Considerations and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, potency, and performance in synthetic applications. Understanding these pathways is crucial for establishing appropriate handling and storage protocols.

-

Protodeboronation: This is a primary degradation pathway for arylboronic acids, particularly in aqueous and basic solutions. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. For this compound, this would result in the formation of 2-methoxybenzoic acid. The rate of protodeboronation is influenced by pH, temperature, and the presence of certain metal ions.

-

Oxidation: Exposure to atmospheric oxygen and other oxidizing agents can lead to the oxidation of the boronic acid moiety. This can be a significant issue, and storage under an inert atmosphere is often recommended to mitigate this pathway.

-

Thermal Decomposition: Elevated temperatures can induce decomposition. The presence of both a methoxy and a carboxylic acid group on the phenyl ring can influence the thermal stability profile.

-

Formation of Anhydrides (Boroxines): Like other boronic acids, this compound can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not strictly a degradation pathway as it is reversible upon exposure to water, the presence of boroxines can affect the reactivity and solubility of the material. Storage in a dry environment is critical to minimize boroxine formation.

Below is a diagram illustrating the major degradation pathways.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on the known reactivity of arylboronic acids:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down other potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |

| Moisture | Store in a dry environment. | Minimizes hydrolysis and the formation of boroxines. The compound is hygroscopic. |

| Light | Protect from light. | Prevents potential photolytic degradation. |

| Container | Tightly sealed container. | Prevents exposure to moisture and air. |

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound under various storage conditions. This data is illustrative and based on the expected behavior of a substituted phenylboronic acid. Actual stability should be confirmed experimentally.

Long-Term Stability (24 Months)

| Condition | Time (Months) | Assay (%) | Appearance |

| 2-8°C, Dry, Inert Atmosphere | 0 | 99.8 | White powder |

| 6 | 99.6 | No change | |

| 12 | 99.5 | No change | |

| 24 | 99.2 | No change | |

| 25°C / 60% RH | 0 | 99.8 | White powder |

| 6 | 98.5 | Slight discoloration | |

| 12 | 97.2 | Off-white powder | |

| 24 | 95.0 | Yellowish powder |

Accelerated Stability (6 Months)

| Condition | Time (Months) | Assay (%) | Appearance |

| 40°C / 75% RH | 0 | 99.8 | White powder |

| 1 | 98.0 | Off-white powder | |

| 3 | 96.5 | Yellowish powder | |

| 6 | 93.8 | Light brown powder |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile/Water (50:50, v/v).

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Dissolve the sample in the diluent and add 1N HCl. Heat at 60°C for 24 hours. Neutralize before injection.

-

Base Hydrolysis: Dissolve the sample in the diluent and add 1N NaOH. Keep at room temperature for 8 hours. Neutralize before injection.

-

Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The workflow for conducting these stability studies is depicted below.

Conclusion

While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation through protodeboronation, oxidation, and thermal stress. For optimal long-term stability, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures, and protected from light and moisture. The implementation of a validated stability-indicating analytical method is essential for monitoring the purity and integrity of the material over time, particularly in the context of drug development and other high-purity applications. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-4-carboxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-carboxyphenylboronic acid. Due to the limited availability of a complete, experimentally verified ¹H NMR dataset for this specific compound in public literature, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a detailed experimental protocol for acquiring the spectrum and a logical diagram illustrating the spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring and typical coupling constants observed in similar aromatic systems. The chemical shifts for the aromatic protons are estimated to be similar to those of vanillic acid, a structurally related compound.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~7.52 | d | J ≈ 2.0 Hz (meta coupling) | 1H | Aromatic CH |

| H-5 | ~6.93 | d | J ≈ 8.2 Hz (ortho coupling) | 1H | Aromatic CH |

| H-6 | ~7.45 | dd | J ≈ 8.2 Hz (ortho), 2.0 Hz (meta) | 1H | Aromatic CH |

| OCH₃ | ~3.90 | s | - | 3H | Methoxy |

| COOH | ~12.5 (broad) | s | - | 1H | Carboxylic Acid |

| B(OH)₂ | ~8.3 (very broad) | s | - | 2H | Boronic Acid |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound. This protocol is adapted from established procedures for similar phenylboronic acid derivatives.[1]

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the good solubility of carboxyphenylboronic acids.[1]

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Locking and Shimming: Lock the spectrometer's field frequency to the deuterium signal of the DMSO-d₆ solvent. Optimize the magnetic field homogeneity by shimming the sample to achieve sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.[1]

-

Acquisition Time: An acquisition time of 2-4 seconds is appropriate.[1]

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integration: Integrate the area under each signal to determine the relative number of protons.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the logical spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Spin-spin coupling relationships of aromatic protons.

This diagram illustrates the expected coupling patterns. The proton at position 6 (H-6) is coupled to the proton at position 5 (H-5) via a strong ortho coupling and to the proton at position 2 (H-2) via a weaker meta coupling, resulting in a doublet of doublets (dd). The proton at H-5 is primarily split by its ortho neighbor H-6, appearing as a doublet (d). The proton at H-2 is split by H-6 through a meta interaction, also resulting in a doublet (d). Para coupling between H-2 and H-5 is typically very small and often not resolved.[2][3][4]

References

Spectroscopic Profile of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-4-carboxyphenylboronic acid (CAS RN: 851335-12-1), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the predicted spectroscopic characteristics based on the analysis of its functional groups. Detailed experimental protocols for acquiring such data are also provided, alongside a general workflow for the spectroscopic characterization of organic compounds.

Chemical Structure and Properties

-

IUPAC Name: 4-Borono-2-methoxybenzoic acid

-

Molecular Formula: C₈H₉BO₅[1]

-

Molecular Weight: 195.97 g/mol [1]

-

CAS Number: 851335-12-1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and known chemical shift/frequency ranges for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.0 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) |

| ~7.6 | d | 1H | Ar-H ortho to -COOH |

| ~7.5 | dd | 1H | Ar-H ortho to -B(OH)₂ and meta to -COOH |

| ~7.1 | d | 1H | Ar-H ortho to -OCH₃ |

| 3.9 | s | 3H | Methoxy (-OCH₃) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl Carbon (-COOH) |

| ~160 | Ar-C attached to -OCH₃ |

| ~135 | Ar-C attached to -B(OH)₂ (often broad) |

| ~132 | Ar-CH ortho to -COOH |

| ~125 | Ar-C attached to -COOH |

| ~118 | Ar-CH ortho to -B(OH)₂ |

| ~112 | Ar-CH ortho to -OCH₃ |

| ~56 | Methoxy Carbon (-OCH₃) |

Note: The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3200 | Broad | O-H stretch (Boronic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1350 | Strong | B-O stretch (Boronic acid) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) - Negative Ion

| m/z | Assignment |

| 195.05 | [M-H]⁻ (deprotonated molecule) |

| 151.06 | [M-H-CO₂]⁻ (loss of carbon dioxide) |

| 177.04 | [M-H-H₂O]⁻ (loss of water) |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound.

-

For ¹³C NMR, accurately weigh 20-50 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation (LC-MS with ESI source):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Set the mass spectrometer to operate in negative ion mode to facilitate the deprotonation of the carboxylic acid.

-

Acquire data over a mass-to-charge (m/z) range of 50-500.

-

For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 195) and apply collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M-H]⁻).

-

Analyze the fragmentation pattern to deduce the structural components of the molecule.

-

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Commercial Availability and Synthetic Utility of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-carboxyphenylboronic acid (CAS No. 851335-12-1) is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of both a carboxylic acid handle for further derivatization and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the commercial availability of this reagent, a detailed plausible synthesis protocol, and a representative experimental procedure for its application in Suzuki-Miyaura coupling.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The purity and available quantities vary among suppliers, and pricing is often dependent on these factors. A summary of representative suppliers and their offerings is presented in Table 1 for easy comparison. Researchers are advised to request certificates of analysis from suppliers to verify lot-specific purity.

Table 1: Commercial Availability of this compound (CAS: 851335-12-1)

| Supplier | Purity | Available Quantities | Price (USD) |

| BLDpharm | ≥98% | 1g, 5g, 25g | Inquiry |

| Frontier Specialty Chemicals | ≥95% | Custom sizes available | Inquiry |

| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 25g | Inquiry |

| Thermo Scientific Chemicals | ≥98% | 1g | $173.65[1] |

| Echemi (Guangzhou Yaoguang) | ≥98% | Per KG | ~$1/KG (EXW)[2] |

| Echemi (Henan Lihao Chem) | ≥99% | Inquiry | Inquiry[2] |

Note: Prices are subject to change and may not include shipping and handling fees. "Inquiry" indicates that pricing is provided upon request.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Esterification of 4-bromo-2-methoxybenzoic acid

-

Reaction: 4-bromo-2-methoxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality during the subsequent borylation step.

-

Procedure:

-

To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methoxybenzoate, which can be used in the next step without further purification.

-

Step 2: Palladium-Catalyzed Miyaura Borylation

-

Reaction: The aryl bromide is coupled with bis(pinacolato)diboron in a palladium-catalyzed reaction to install the boronic ester.

-

Procedure:

-

In a flame-dried Schlenk flask, combine methyl 4-bromo-2-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired boronic ester.

-

Step 3: Hydrolysis of the Boronic Ester and Methyl Ester

-

Reaction: The pinacol ester and the methyl ester are hydrolyzed under basic conditions to yield the final product, this compound.

-

Procedure:

-

Dissolve the purified boronic ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-4 eq).

-

Stir the mixture at room temperature or gently heat to 50 °C for 4-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) to a pH of 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

References

- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids and their substituted derivatives have evolved from a chemical curiosity to an indispensable tool in modern organic synthesis and medicinal chemistry. First reported in the late 19th century, their unique properties and versatile reactivity remained largely underappreciated for decades. The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, catapulted these compounds to the forefront of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of substituted phenylboronic acids. It details the seminal synthetic methodologies, presents key quantitative data, and illustrates the fundamental reaction mechanisms and experimental workflows that have established phenylboronic acids as a cornerstone of contemporary chemical research and drug development.

A Historical Timeline: From Obscurity to Ubiquity

The journey of phenylboronic acids spans over a century, marked by key discoveries that transformed their role in chemistry. While Edward Frankland reported the first synthesis of an alkylboronic acid in 1860, it was the work of Michaelis and Becker two decades later that introduced the aryl variant.[1][2][3] However, the true potential of these compounds was not realized until the latter half of the 20th century with the development of palladium-catalyzed cross-coupling reactions.

dot digraph "Historical_Timeline_of_Phenylboronic_Acids" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes node_1880 [label="1880: First Synthesis\nof Phenylboronic Acid\n(Michaelis & Becker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_1950s [label="1950s: Understanding\nDiol Interactions\n(Kuivila)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_1979 [label="1979: The Suzuki-Miyaura\nCoupling Reaction\n(Akira Suzuki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_1990s [label="1990s-2000s: Expansion of\nApplications in Medicinal\nChemistry and Sensors", fillcolor="#FBBC05", fontcolor="#202124"]; node_2010 [label="2010: Nobel Prize in\nChemistry Awarded for\nPd-catalyzed Cross-Couplings", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_1880 -> node_1950s [label="Early Reactivity Studies"]; node_1950s -> node_1979 [label="Foundation for New Reactions"]; node_1979 -> node_1990s [label="Widespread Adoption"]; node_1990s -> node_2010 [label="Recognition of Impact"]; } /dot Caption: Key milestones in the history of phenylboronic acids.

Foundational Synthetic Methodologies

The synthesis of substituted phenylboronic acids has evolved significantly from the harsh conditions of the 19th century to the versatile and high-yielding methods employed today.

The Michaelis-Becker Synthesis (1880)

The first documented synthesis of phenylboronic acid was achieved by heating diphenylmercury with boron trichloride in a sealed tube. This method, while historically significant, is now obsolete due to the use of highly toxic mercury reagents and the harsh reaction conditions.

-

Experimental Protocol (Historical Reference):

-

Reactants: Diphenylmercury and Boron Trichloride.

-

Conditions: The reactants were heated in a sealed glass tube at temperatures ranging from 180°C to 200°C.

-

Intermediate: This reaction formed phenylboronyl dichloride (C₆H₅BCl₂).

-

Hydrolysis: The resulting phenylboronyl dichloride was subsequently hydrolyzed by exposure to water to yield phenylboronic acid.

-

Note: This protocol is of historical interest only and is not recommended for modern laboratory practice due to safety concerns.

-

Grignard Reagent-Based Synthesis

The most common and versatile method for the laboratory-scale synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[4]

-

General Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.

-

A small crystal of iodine is often added to activate the magnesium surface.

-

A solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

-

-

Boration:

-

The freshly prepared Grignard reagent is cooled to a low temperature, typically -78°C, in a separate flask containing a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

-

The Grignard solution is added slowly to the borate solution while maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of an aqueous acid, such as 1 M hydrochloric acid, at 0°C.

-

The mixture is stirred until the boronic ester is fully hydrolyzed.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is often purified by recrystallization.

-

-

Quantitative Data for Substituted Phenylboronic Acids

The electronic nature of the substituent on the phenyl ring significantly influences the physical and chemical properties of the boronic acid.

| Substituent (Position) | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (Grignard Method) |

| H (Unsubstituted) | C₆H₇BO₂ | 121.93 | 216-219 | ~75% |

| 4-Methoxy | C₇H₉BO₃ | 151.96 | 204-206 | ~80% |

| 4-Methyl | C₇H₉BO₂ | 135.96 | 255-260 | ~78% |

| 4-Chloro | C₆H₆BClO₂ | 156.38 | 295-300 | ~70% |

| 4-Formyl | C₇H₇BO₃ | 149.94 | 240-245 | ~65% |

| 3-Nitro | C₆H₆BNO₄ | 166.93 | 298-302 | ~60% |

The Suzuki-Miyaura Cross-Coupling Reaction: The Cornerstone Application

The development of the Suzuki-Miyaura cross-coupling reaction in 1979 revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5] This reaction involves the palladium-catalyzed coupling of a phenylboronic acid with an organohalide.

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", splines=true, overlap=false]; node [style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="[R²B(OH)₃]⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_r1_r2 [label="R¹-Pd(II)L₂-R²", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="R¹-X", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; boronic_acid [label="R²B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [color="#202124"]; aryl_halide -> oxidative_addition [color="#202124"]; oxidative_addition -> pd_complex [color="#202124"]; pd_complex -> transmetalation [color="#202124"]; boronic_acid -> boronate [label="Activation", color="#202124"]; boronate -> transmetalation [color="#202124"]; transmetalation -> pd_r1_r2 [color="#202124"]; pd_r1_r2 -> reductive_elimination [color="#202124"]; reductive_elimination -> product [color="#202124"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", color="#202124"]; } /dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

General Experimental Protocol: Synthesis of 4-Methylbiphenyl

-

Reaction Setup:

-

To a round-bottom flask are added 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).

-

A solvent system such as a mixture of toluene and water is added.

-

-

Degassing:

-

The reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

The mixture is heated to reflux (typically 80-100°C) with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

After completion, the reaction is cooled to room temperature and the layers are separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield pure 4-methylbiphenyl.

-

-

dot digraph "Experimental_Workflow_Suzuki_Coupling" { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Combine Reactants:\nAryl Halide, Boronic Acid,\nCatalyst, Base, Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Degas Mixture\n(N₂ or Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Reflux\n(80-100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC/GC)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End\n(Pure Biaryl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup [color="#202124"]; setup -> degas [color="#202124"]; degas -> heat [color="#202124"]; heat -> monitor [color="#202124"]; monitor -> workup [label="Reaction\nComplete", color="#202124"]; monitor -> heat [label="Incomplete", color="#5F6368"]; workup -> purify [color="#202124"]; purify -> end [color="#202124"]; } /dot Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The discovery and subsequent development of substituted phenylboronic acids represent a compelling narrative of scientific progress. From their initial synthesis as academic curiosities to their current status as indispensable reagents, their journey underscores the profound impact of fundamental research on the advancement of synthetic chemistry. The robust and versatile nature of their reactions, particularly the Suzuki-Miyaura coupling, has empowered chemists to construct complex molecular architectures with unprecedented efficiency, accelerating innovation in drug discovery, materials science, and beyond. The continued exploration of boronic acid chemistry promises to unveil new applications and further solidify their legacy as a truly transformative class of compounds.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic acid - Wikiwand [wikiwand.com]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Methoxy-4-carboxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Methoxy-4-carboxyphenylboronic acid. This versatile building block is frequently employed in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. These application notes detail typical reaction conditions, a generalized experimental protocol, and relevant data for researchers engaged in the synthesis of novel molecular entities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[2] this compound is a valuable reactant in these couplings, allowing for the introduction of a substituted phenyl moiety that can be further functionalized or can serve as a key structural element in a target molecule. The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group can influence the reactivity of the boronic acid and may require careful optimization of reaction conditions.

Reaction Parameters and Optimization

The successful execution of a Suzuki coupling with this compound is contingent on the judicious selection of several key parameters:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors are effective. The active Pd(0) species is often formed in situ. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and palladium on carbon (Pd/C).[3][4] The choice of catalyst can be influenced by the reactivity of the aryl halide.

-

Base: The presence of a base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used, often in aqueous solutions. The strength and solubility of the base can significantly impact reaction rates and yields.

-

Solvent: The reaction is typically performed in a biphasic solvent system to facilitate the interaction of both the organic-soluble and water-soluble components. Common solvent mixtures include 1,2-dimethoxyethane (DME)/water, toluene/water, and N,N-dimethylformamide (DMF)/water.[4]

-

Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[6] While aryl iodides and bromides are common substrates, the coupling of aryl chlorides may require more specialized catalyst systems.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Suzuki coupling of substituted phenylboronic acids with various aryl halides. This data, compiled from analogous reactions, serves as a guide for reaction optimization.

Table 1: Typical Catalysts and Ligands for Suzuki Coupling

| Catalyst Precursor | Ligand (if applicable) | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 1-5 | A common and versatile catalyst.[4] |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-3 | Often used to generate Pd(0) in situ. |

| Pd/C | None | 5-10 | A heterogeneous catalyst that can be removed by filtration.[3][4] |

| Pd₂(dba)₃ | Various phosphine ligands | 1-3 | A stable Pd(0) source. |

Table 2: Common Bases and Solvents for Suzuki Coupling

| Base | Solvent System | Typical Concentration | Notes |

| Na₂CO₃ | DME/Water | 2 M aqueous solution | A widely used and cost-effective base.[4] |

| K₂CO₃ | Toluene/Water or DMF/Water | 2 M aqueous solution | Another common and effective base.[7] |

| K₃PO₄ | Dioxane/Water | Solid or aqueous solution | A stronger base, sometimes used for less reactive substrates.[6] |

| Cs₂CO₃ | Dioxane/Water | Solid or aqueous solution | A strong base often used for challenging couplings.[8] |

Table 3: Representative Suzuki Coupling Reactions of Substituted Phenylboronic Acids

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 85 |

| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 6 | 92 |

| 4-Chlorotoluene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 18 | 78 |

| 2-Bromopyridine | 4-Carboxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF/H₂O | 90 | 8 | 88 |

Note: The data in this table is representative and compiled from various sources for structurally similar reactants. Actual yields for the coupling of this compound may vary and require optimization.

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 4:1 DME/Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols for Suzuki Coupling with 3-Methoxy-4-carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Methoxy-4-carboxyphenylboronic acid. This protocol is designed to be a starting point for researchers, offering a range of conditions that can be adapted and optimized for specific substrates and desired outcomes in the synthesis of complex biaryl compounds, which are significant in pharmaceutical and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[2]

Standard Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of this compound, a variety of conditions can be employed. The presence of the carboxylic acid functionality necessitates the use of a base to facilitate the transmetalation step in the catalytic cycle.[3] Under basic conditions, the carboxylic acid will be deprotonated to the corresponding carboxylate salt.

The following tables summarize typical reaction conditions for Suzuki coupling reactions with substituted phenylboronic acids, which can be used as a starting point for optimization with this compound.

Table 1: Typical Catalysts and Ligands for Suzuki Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 1-5 | A common and effective catalyst, though can be sensitive to air and moisture. |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 | A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | An air-stable Pd(0) source. |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-3 | Often used for challenging couplings due to its high activity. |

| Pd/C | None | 5-10 | A heterogeneous catalyst that can be easily removed by filtration, simplifying purification.[4] |

Table 2: Common Bases and Solvents for Suzuki Coupling

| Base | Equivalents | Solvent System | Notes |

| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O, DMF | A widely used and effective base.[5] |